Peptide 810
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Overview
Description
Peptide 810 is a synthetic peptide known for its unique sequence and structural properties Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide 810 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Peptide 810 can undergo various chemical reactions, including:
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.
Scientific Research Applications
Peptide 810 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis, modification, and characterization techniques.
Biology: this compound can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, this compound is explored for use in drug development, particularly in targeting specific diseases or conditions.
Industry: this compound can be utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.
Mechanism of Action
The mechanism of action of Peptide 810 involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, this compound can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific sequence and structure of this compound.
Comparison with Similar Compounds
Peptide 810 can be compared with other similar peptides, such as:
Peptide 820: Known for its enhanced stability and longer half-life.
Peptide 830: Exhibits higher binding affinity to certain receptors.
Peptide 840: Demonstrates improved solubility and bioavailability.
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHGNAFHDTRFQ-CIKLIYNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N13O17S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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